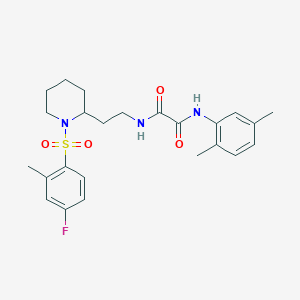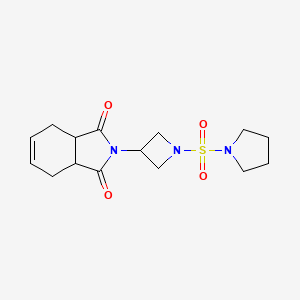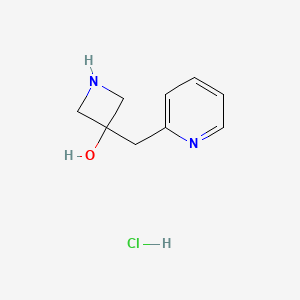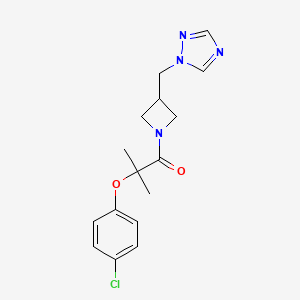![molecular formula C9H16N2O3S B2454318 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034377-70-1](/img/structure/B2454318.png)
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound featuring a unique structure that includes a pyrrolidine ring, a sulfonyl group, and an oxa-azabicycloheptane framework
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit inhibitory activity against egfr wt, egfr l858r, and vegfr-2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.
Mode of Action
It is suggested that it may act by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial for normal motor function and could potentially be exploited for therapeutic purposes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of EGFR can disrupt the MAPK signaling pathway, leading to decreased cell proliferation . Additionally, the compound has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53, suggesting involvement in the apoptosis pathway .
Pharmacokinetics
In silico admet prediction for a similar compound indicated that it obeys the lipinski rule of five and the veber rule, with no pains alarms and moderately soluble properties . These properties suggest good bioavailability, but further studies are needed to confirm this.
Result of Action
The compound has been found to exhibit anti-proliferative activity and induce apoptosis in vitro . It has shown significant inhibitory effects against several human cancer cell lines, with more sensitivity to MCF-7 . Furthermore, it has been observed to arrest and inhibit the growth of MCF-7 cells in the S phase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing continuous flow techniques to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[22
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic framework but differ in the functional groups attached.
Uniqueness
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and an oxa-azabicycloheptane structure. This unique arrangement imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZHKPCMZZJQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)
![(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol](/img/structure/B2454237.png)

![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)


![8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2454247.png)


![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)


